Hexacosanoic acid is primarily known for its association with X-linked adrenoleukodystrophy (X-ALD), a peroxisomal disorder characterized by the accumulation of VLCFAs in tissues and body fluids. [, , , , , , , , , , ] In X-ALD, hexacosanoic acid, along with tetracosanoic acid (C24:0), becomes significantly elevated due to a deficiency in the ABCD1 peroxisomal transporter, leading to various neurological and adrenal dysfunctions. [, , ]
Hexacosanoic acid can be synthesized through various methods, with a notable approach involving the elongation of shorter-chain fatty acids. One effective synthesis method reported involves the coupling of two alkyl units, which allows for the production of hexacosanoic acid alongside ceramides containing this fatty acid. This method is advantageous for large-scale synthesis and facilitates the creation of various carbon chain-length fatty acids by using different carbon chain units.
The molecular structure of hexacosanoic acid features a long hydrocarbon chain with a terminal carboxylic acid group. The structure can be represented as follows:
Hexacosanoic acid participates in various chemical reactions typical of fatty acids, including esterification, saponification, and oxidation.
Hexacosanoic acid has been studied for its biological significance, particularly in relation to certain metabolic disorders such as adrenoleukodystrophy and adrenomyeloneuropathy. Its mechanism of action involves its role in cellular membranes and signaling pathways.
Hexacosanoic acid exhibits several distinctive physical and chemical properties:
These properties influence its behavior in biological systems and its applications in various fields.
Hexacosanoic acid has several scientific applications due to its unique properties:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2